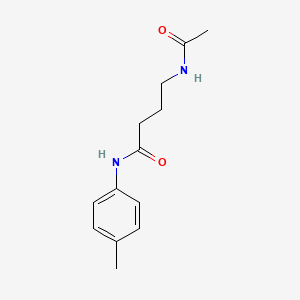
Butanamide, 4-(acetylamino)-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-(acetylamino)-N-(4-methylphenyl)-: is an organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a butanamide backbone with an acetylamino group and a 4-methylphenyl group attached. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- typically involves the reaction of 4-methylphenylamine with acetic anhydride to form 4-acetylamino-4-methylphenylamine. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the 4-methylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its pharmacological effects and therapeutic potential.
Industry: In the industrial sector, Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The 4-methylphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Acetanilide: Similar structure but lacks the butanamide backbone.
N-Phenylacetamide: Similar structure but lacks the 4-methyl group.
4-Methylacetanilide: Similar structure but lacks the butanamide backbone.
Uniqueness: Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- is unique due to the presence of both the butanamide backbone and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
50841-24-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-acetamido-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-7-12(8-6-10)15-13(17)4-3-9-14-11(2)16/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
GHDCQHLDDJKDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















